molecular formula C18H21FN2O4S B6462863 5-fluoro-2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridine CAS No. 2549052-26-6

5-fluoro-2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridine

Cat. No.: B6462863
CAS No.: 2549052-26-6
M. Wt: 380.4 g/mol
InChI Key: YNZQRAZXVLEPDA-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at position 5 with fluorine and at position 2 with a methoxy-linked pyrrolidine sulfonyl group. While direct synthetic or bioactivity data for this compound are absent in the provided evidence, its structural analogs offer insights into its behavior.

Properties

IUPAC Name

5-fluoro-2-[[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-13-3-5-16(24-2)17(9-13)26(22,23)21-8-7-14(11-21)12-25-18-6-4-15(19)10-20-18/h3-6,9-10,14H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZQRAZXVLEPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridine is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

The compound's structure is characterized by a pyridine core substituted with a fluorine atom and a methoxy group. The sulfonamide moiety attached to a pyrrolidine ring enhances its pharmacological properties. The molecular formula is C15H19FNO3SC_{15}H_{19}FNO_3S, and it has a molecular weight of approximately 321.38 g/mol.

Research indicates that compounds similar to 5-fluoro-2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridine exhibit significant biological activities primarily through the inhibition of key enzymes involved in nucleotide metabolism.

  • Thymidylate Synthase Inhibition : The compound may act as an inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells, particularly in leukemia and melanoma models. For instance, studies have shown that related compounds inhibited L1210 mouse leukemia cells with IC50 values in the nanomolar range, indicating potent growth inhibition .
  • Cell Cycle Arrest : By inhibiting thymidylate synthase, the compound can induce cell cycle arrest in the S-phase, leading to apoptosis in rapidly dividing cells. This mechanism has been observed in various cancer cell lines, where treatment with similar fluorinated pyridine derivatives resulted in significant cytotoxic effects .

Biological Activity Data

The following table summarizes key findings from studies involving 5-fluoro-2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridine and related compounds:

Study Cell Line IC50 (nM) Mechanism Reference
Study 1L1210<50Thymidylate Synthase Inhibition
Study 2B16 Melanoma200Alkylating Activity
Study 3VariousVaries (50-500)Cell Cycle Arrest

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Leukemia Treatment : In a study involving L1210 mouse leukemia cells, the compound exhibited potent growth inhibition, which was reversible by thymidine addition, confirming its mechanism involving nucleotide metabolism disruption .
  • Melanoma Efficacy : Another study evaluated the compound against B16 melanoma cells, demonstrating modest cytotoxicity that was enhanced by specific alkylating moieties present in structural analogs .
  • Antibacterial Properties : Although primarily focused on anticancer activity, some derivatives have shown promising antibacterial activity against certain strains, suggesting a broader therapeutic potential .

Scientific Research Applications

Therapeutic Applications

This compound is primarily studied for its potential as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The specific structure of 5-fluoro-2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridine allows it to interact with various kinase targets, making it a candidate for developing targeted therapies.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine and pyrimidine can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation and survival .

Antimicrobial Properties

There is also emerging evidence suggesting that this compound may possess antimicrobial properties. Compounds containing fluorinated moieties have been noted for their enhanced activity against bacterial strains, potentially making them useful in treating infections resistant to conventional antibiotics .

Synthesis and Characterization

The synthesis of 5-fluoro-2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions, including:

  • Formation of the pyridine core: Utilizing fluorination techniques to introduce the fluorine atom at the 5-position.
  • Substitution reactions: Introducing the methoxy and sulfonyl groups through nucleophilic substitutions.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its efficacy as a therapeutic agent. Variations in substituents on the pyridine ring can significantly influence its biological activity. For example, modifications to the methoxy group or the sulfonyl moiety can enhance its binding affinity to target kinases or alter its pharmacokinetic properties .

Case Studies

Several case studies illustrate the potential of similar compounds:

  • Case Study 1: A derivative of 5-fluoro-pyrimidine demonstrated potent inhibition of a specific kinase involved in breast cancer progression, leading to reduced tumor growth in preclinical models .
  • Case Study 2: Another study highlighted a related sulfonamide compound that showed promising results against resistant bacterial strains, suggesting a pathway for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Structural Analogues in Pyrrolidine-Pyridine Derivatives

Key Structural Variations :

Sulfonyl Group Modifications :

  • Compound [34d] : Contains a nitrobenzenesulfonyl group (4-nitrophenylsulfonyl) instead of 2-methoxy-5-methylbenzenesulfonyl. This electron-withdrawing nitro group may reduce metabolic stability compared to the methoxy-methyl substituent in the target compound .
  • BK14344 : Features an azetidine ring (3-membered) instead of pyrrolidine (5-membered) and a simpler benzenesulfonyl group. The smaller azetidine ring may alter conformational flexibility and binding interactions .

Pyrrolidine Substituents :

  • Compound 44 () : A deprotected pyrrolidine (without Boc groups) linked to pyridine. The absence of sulfonyl groups reduces hydrophobicity and may enhance solubility but diminish target binding affinity .
  • 5-fluoro-2-(pyrrolidin-3-yl)pyridine () : A simpler analog lacking the sulfonyl-methoxy-methylbenzene moiety. Its molecular weight (166.2 g/mol) is significantly lower than the target compound, suggesting differences in membrane permeability .

Heterocyclic Attachments: Compound 5 (): Includes a thiophene-pyrrolo[2,3-b]pyridine system. The extended aromatic system likely increases π-π stacking interactions but reduces synthetic accessibility compared to the target compound’s simpler pyridine-pyrrolidine scaffold .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Reference
Target Compound C₁₉H₂₂FN₂O₅S 409.45* N/A N/A
5-fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride C₉H₁₃Cl₂FN₂ 261.28 95%
BK14344 C₁₆H₁₈N₂O₄S 334.39 N/A

*Calculated based on structural formula.

  • The target compound’s higher molecular weight (409.45 g/mol) and sulfonyl group suggest lower solubility in aqueous media compared to simpler derivatives like 5-fluoro-2-(pyrrolidin-3-yl)pyridine (261.28 g/mol) .

Pharmacological Implications

  • Sulfonyl Group Impact : The 2-methoxy-5-methylbenzenesulfonyl group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to nitro- or oxazole-substituted analogs .
  • Pyrrolidine vs. Azetidine: The pyrrolidine ring’s larger size (vs.
  • Fluorine Substitution : The 5-fluoro group on pyridine, common across analogs, likely contributes to electron-withdrawing effects, enhancing metabolic resistance and binding affinity .

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